

# CK17 expression as an independent prognostic factor in node-negative breast carcinoma

Author: BenchChem Technical Support Team. Date: December 2025



# CK17 Expression: An Independent Prognostic Factor in Node-Negative Breast Carcinoma

For Immediate Release

Recent research has highlighted the potential of Cytokeratin 17 (CK17) expression as a significant, independent prognostic factor in patients with node-negative breast carcinoma. This guide provides a comprehensive comparison of findings from key studies, presenting experimental data, methodologies, and visual summaries to aid researchers, scientists, and drug development professionals in understanding the clinical implications of CK17 expression.

## **Comparative Analysis of Prognostic Significance**

The prognostic value of CK17 in node-negative breast cancer has been investigated in several studies, with a predominant finding that its expression is associated with a poorer clinical outcome. However, some conflicting data exists, suggesting the prognostic role of CK17 may be nuanced and potentially dependent on the molecular subtype of the tumor.

A pivotal study analyzed over 600 breast tumors and found that in the cohort of 245 patients without lymph node metastases, the expression of CK17, often in conjunction with Cytokeratin 5/6 (CK5/6), was significantly associated with shorter survival.[1] Multivariate analysis confirmed that for node-negative patients, the expression of these basal cytokeratins was a prognostic factor independent of tumor size and grade.[1]



Another study involving 195 women with operable breast cancer corroborated this finding, demonstrating that positive staining for CK5/6 or CK17 was linked to a worse prognosis in the node-negative group.[2] These findings underscore the potential of CK17 as a valuable biomarker for risk stratification in early-stage breast cancer where traditional markers like lymph node status are not informative.

Conversely, some research suggests that the prognostic significance of basal cytokeratins like CK17 might be linked to other molecular features. One study concluded that the poor prognosis associated with the basal-like phenotype is primarily determined by the absence of the estrogen receptor (ER) and the expression of cyclin E, rather than by CK17/5/6 expression itself.[2] Furthermore, in specific subtypes like HER2-high breast cancer, a study found that decreased, not increased, expression of CK17 was correlated with a poor prognosis.[3][4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating the prognostic role of CK17 in node-negative breast cancer.

| Study              | Patient Cohort                                                                       | Marker(s)            | Key Finding                                               | Statistical Significance (p- value) |
|--------------------|--------------------------------------------------------------------------------------|----------------------|-----------------------------------------------------------|-------------------------------------|
| van de Rijn et al. | 245 node-<br>negative breast<br>cancer patients                                      | CK17 and/or<br>CK5/6 | Expression associated with significantly shorter survival | p = 0.006                           |
| Konkol et al.      | Node-negative<br>group from a<br>cohort of 195<br>operable breast<br>cancer patients | CK5/6 or CK17        | Positive staining associated with worse prognosis         | p = 0.0208                          |

Table 1: Studies Supporting CK17 as a Poor Prognostic Marker in Node-Negative Breast Cancer.



| Study         | Patient Cohort                            | Marker(s)     | Contrasting<br>Finding                            | Alternative<br>Prognostic<br>Factors |
|---------------|-------------------------------------------|---------------|---------------------------------------------------|--------------------------------------|
| Csorgo et al. | 195 operable<br>breast cancer<br>patients | CK5/6 or CK17 | Prognostic value not independent                  | ER status, Cyclin<br>E expression    |
| Liu et al.    | HER2-high<br>breast cancer<br>patients    | KRT17         | Reduced expression correlated with poor prognosis | Not specified for node-negative      |

Table 2: Studies with Alternative or Conflicting Findings.

### **Experimental Protocols**

The primary method for assessing CK17 expression in these studies was immunohistochemistry (IHC) on paraffin-embedded tumor tissues.

### Immunohistochemistry (IHC) Protocol for CK17

A representative methodology for detecting CK17 is as follows:

- Tissue Preparation: Formalin-fixed, paraffin-embedded breast tumor specimens are sectioned. In many large-scale studies, tissue microarrays (TMAs) are utilized to analyze a large number of cases simultaneously.[1]
- Antigen Retrieval: Sections are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed, often using a citrate buffer.
- Antibody Incubation: A primary monoclonal antibody specific for CK17 is applied to the tissue sections.
- Detection System: A secondary antibody and a detection system (e.g., a polymer-based system with a chromogen like diaminobenzidine) are used to visualize the antibody binding.



Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a
pathologist. A scoring system is applied to classify tumors as positive or negative for CK17
expression. For instance, a tumor might be scored as positive if any tumor cells show weak
or strong staining.[1]

## **Visualizing Prognostic Stratification**

The following diagrams illustrate the workflow for patient stratification and a potential signaling context for CK17.



Click to download full resolution via product page

Figure 1: Workflow for patient risk stratification based on CK17 status.





Click to download full resolution via product page

Figure 2: CK17 as an independent factor influencing prognosis.

#### Conclusion

The expression of CK17, often assessed alongside CK5/6, emerges from several significant studies as an independent indicator of poor prognosis in patients with node-negative breast carcinoma.[1] This finding is particularly relevant as it could help identify high-risk patients within a group that is often considered to have a more favorable outlook. While the majority of evidence points to this conclusion, the existence of conflicting data highlights the need for further research to clarify the role of CK17 across different breast cancer subtypes and to standardize methodologies for its assessment. For drug development professionals, CK17's association with aggressive tumor biology may also position it as a potential therapeutic target in specific breast cancer populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Expression of Cytokeratins 17 and 5 Identifies a Group of Breast Carcinomas with Poor Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic relevance of basal cytokeratin expression in operable breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced Expression of KRT17 Predicts Poor Prognosis in HER2high Breast Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CK17 expression as an independent prognostic factor in node-negative breast carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610929#ck17-expression-as-an-independentprognostic-factor-in-node-negative-breast-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com